2-Chloro-4,6-dimethyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-Chloro-4,6-dimethyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, two methyl groups, and an oxadiazole ring bearing a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 2-chloro-4,6-dimethylpyridine, can be synthesized through the chlorination of 4,6-dimethylpyridine.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via a cyclization reaction involving a nitrile and a hydrazide under acidic conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the nitro group acts as an electron-withdrawing group to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Aminopyridine Derivatives: From the reduction of the nitro group.
Carboxypyridine Derivatives: From the oxidation of the methyl groups.
Scientific Research Applications
2-Chloro-4,6-dimethyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitrophenyl and oxadiazole groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyridine: Lacks the oxadiazole and nitrophenyl groups.
4,6-Dimethyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but without the chloro group.
Uniqueness
2-Chloro-4,6-dimethyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the chloro group allows for further functionalization, while the nitrophenyl and oxadiazole groups contribute to its electronic properties and potential interactions with biological targets.
Properties
Molecular Formula |
C15H11ClN4O3 |
---|---|
Molecular Weight |
330.72 g/mol |
IUPAC Name |
3-(2-chloro-4,6-dimethylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H11ClN4O3/c1-8-7-9(2)17-13(16)12(8)14-18-15(23-19-14)10-3-5-11(6-4-10)20(21)22/h3-7H,1-2H3 |
InChI Key |
KMOKQASOUONSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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